molecular formula C10H18O B021978 beta-Cyclogeraniol-d5 CAS No. 78995-99-0

beta-Cyclogeraniol-d5

Cat. No. B021978
CAS RN: 78995-99-0
M. Wt: 159.28 g/mol
InChI Key: QWNGCDQJLXENDZ-RPIBLTHZSA-N
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Description

Beta-Cyclogeraniol-d5 is a derivative of geraniol, a natural acyclic monoterpene found in herb oils. It has been studied in various contexts, particularly in the formation of inclusion complexes and organogels.

Synthesis Analysis

  • Lipase-mediated Resolution: Serra, Gatti, and Fuganti (2009) studied the lipase-mediated resolution of hydroxy-geraniol isomers, which is relevant for synthesizing compounds like beta-Cyclogeraniol-d5. They found that certain hydroxy isomers could be effectively resolved using this method, allowing for the synthesis of natural terpenoids and synthetic intermediates like gamma-cyclogeraniol (Serra, Gatti, & Fuganti, 2009).

Molecular Structure Analysis

  • X-ray Crystallography: Christoforides et al. (2020) conducted X-ray crystallography and Molecular Dynamics simulations on geraniol inclusion complexes, which provide insights into the molecular structure of beta-Cyclogeraniol-d5 and its derivatives (Christoforides, Fourtaka, Andreou, & Bethanis, 2020).

Chemical Reactions and Properties

  • Cyclization Reactions: Hoshino et al. (2004) explored the substrate specificity of squalene-hopene cyclase with geraniol, which is important for understanding the chemical reactions beta-Cyclogeraniol-d5 might undergo. They found different conversion ratios and cyclic structures depending on the substrate used (Hoshino, Kumai, Kudo, Nakano, & Ohashi, 2004).

Physical Properties Analysis

  • Organogel Formation: Li et al. (2010) described the formation of a reversible heat-set organogel based on beta-cyclodextrin (beta-CD) in N,N-dimethylformamide (DMF). This study highlights the physical properties related to beta-Cyclogeraniol-d5 in a gel system (Li et al., 2010).

Chemical Properties Analysis

  • Inclusion Complexes: Studies by Hadian et al. (2018) on the formulation of β-cyclodextrin (β-CD) nanoparticles loaded with geraniol (GR) essential oil highlight the chemical properties of beta-Cyclogeraniol-d5 in the context of inclusion complexes. This includes encapsulation efficiency and changes in IR profile and NMR chemical shifts (Hadian, Maleki, Abdi, Atyabi, Mohammadi, & Khaksar, 2018).

Scientific Research Applications

Cyclodextrins in Drug Delivery

Cyclodextrins, particularly sulfobutyl ether beta-cyclodextrin, have been highlighted for their safety and effectiveness in increasing the solubility and bioavailability of biopharmaceutical classification system class II drugs. These compounds address solubility and stability issues associated with drug formulations, providing a safer alternative for drug delivery systems. The inclusion complexes formed by cyclodextrins with drugs can significantly enhance the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents (Das, Ghate, & Lewis, 2019).

Molecular Modeling in Cyclodextrins

Research into the molecular modeling of cyclodextrins has provided profound insights into the structural, dynamic, and energetic features of CD systems. This knowledge aids in qualitative and quantitative analyses of CDs’ capabilities in drug delivery, showcasing the versatility and potential of CDs in the pharmaceutical industry. Such research endeavors are crucial for developing novel delivery systems like liposomes, microspheres, and nanoparticles (Zhao et al., 2016).

Antimicrobial Applications

Cyclodextrins have also been explored for their ability to form inclusion complexes with antibiotics and antibacterial agents. This application is particularly promising for modifying drug-release profiles, improving antimicrobial activity, and enhancing the efficacy of antibiotics. Such complexes can lead to more effective and targeted antimicrobial therapies, highlighting the role of CDs in advancing treatments for infectious diseases (Boczar & Michalska, 2022).

Food Industry Applications

In the food industry, cyclodextrins have been utilized to improve sensorial qualities, shelf life, and stabilize sensitive lipophilic nutrients. CDs form stable inclusion complexes that enhance the functional value of food products, making them an invaluable tool for food manufacturing and preservation (Pereira et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, Cyclohexanol, indicates that it is a combustible liquid and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and it should be stored in a well-ventilated place .

properties

IUPAC Name

[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNGCDQJLXENDZ-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486727
Record name [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Cyclogeraniol-d5

CAS RN

78995-99-0
Record name 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78995-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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